molecular formula C9H9BrOS B8714711 1-[(3-Bromophenyl)sulfanyl]propan-2-one CAS No. 19075-34-4

1-[(3-Bromophenyl)sulfanyl]propan-2-one

Cat. No.: B8714711
CAS No.: 19075-34-4
M. Wt: 245.14 g/mol
InChI Key: XXYFWIMHEGRBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Bromophenyl)sulfanyl]propan-2-one is a halogen-substituted chalcone derivative with the molecular formula C₉H₉BrOS. It features a propan-2-one backbone linked to a 3-bromophenyl group via a sulfanyl (-S-) bridge. This compound is synthesized via the Claisen-Schmidt condensation method under microwave irradiation, which enhances reaction efficiency and yields . The reported synthesis yield for this compound is 62.32%, achieved using 3-bromophenyl-substituted aromatic ketones and aldehydes under optimized conditions (800°C, 700 W) .

Key physicochemical properties include:

  • Solubility: Insoluble in water but soluble in organic solvents like ethyl acetate and hexane.
  • Biological Activity: Exhibits cytotoxic effects against MCF-7 breast cancer cells with an IC₅₀ value of 422.22 ppm, indicating moderate potency in inhibiting cell proliferation .

Properties

CAS No.

19075-34-4

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-(3-bromophenyl)sulfanylpropan-2-one

InChI

InChI=1S/C9H9BrOS/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3

InChI Key

XXYFWIMHEGRBHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Halogen Position and Cytotoxicity :

  • The 3-bromophenyl substituent in compound 3 confers ~10x higher cytotoxicity than the 4-chlorophenyl analog (compound 1 , IC₅₀ = 1,484.75 ppm). Bromine’s larger atomic radius and stronger electron-withdrawing effects may enhance binding to cellular targets .
  • Compound 4 , with a 3-bromophenyl and 4-isopropylphenyl group, shows the highest potency (IC₅₀ = 22.41 ppm) , suggesting that bulky substituents (e.g., isopropyl) improve bioactivity by optimizing hydrophobic interactions .

Synthesis Efficiency :

  • Compound 3 has a moderate yield (62.32%), lower than compound 1 (87.03%) but higher than compound 4 (55.32%). The steric hindrance from bromine may slightly reduce reaction efficiency compared to chlorine .

Spectral Data: The ¹H-NMR spectrum of compound 3 () shows aromatic protons at δ 7.19 ppm (multiplet) and a carbonyl (C=O) peak at δ 203.0 ppm in ¹³C-NMR, consistent with chalcone derivatives.

Comparison with Non-Chalcone Analogs

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one ()

  • Structure : Incorporates a 2,5-dimethylphenyl and 2-fluorophenyl group.
  • Properties: No biological data are available, but the fluorine atom’s electronegativity may alter electronic properties compared to bromine.

1-{3-Ethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}propan-2-one ()

  • Structure: Features a trifluoromethylthio (-SCF₃) group, known for enhancing metabolic stability.
  • Properties: No cytotoxicity data, but the -SCF₃ group could improve lipophilicity and target engagement compared to bromine.

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